4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
The compound 4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (hereafter referred to as the "target compound") is a piperazine-carboxamide derivative featuring a 2-methoxyphenyl-substituted piperazine core and a 5-oxopyrrolidin-3-yl group linked to a 4-methoxyphenyl moiety. This article compares its structural, synthetic, and pharmacological properties with related compounds.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-30-19-9-7-18(8-10-19)27-16-17(15-22(27)28)24-23(29)26-13-11-25(12-14-26)20-5-3-4-6-21(20)31-2/h3-10,17H,11-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPGJGGHUPRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)C3=CC=C(C=C3)OC |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:
- Formation of Piperazine Derivatives : Initial reactions involve the preparation of piperazine derivatives through nucleophilic substitution.
- Oxopyrrolidine Formation : Subsequent steps include cyclization to form the oxopyrrolidine core.
- Final Coupling Reactions : The final steps involve coupling with methoxyphenyl groups and carboxamide formation.
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The biological activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory assays reveal that certain derivatives can effectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for these activities indicate a promising therapeutic potential.
Anticancer Properties
In vitro studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells via the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
- Antibacterial Screening : A study evaluated a series of piperazine derivatives, including those similar to our compound, against various bacterial strains. Results indicated that modifications in the piperazine ring significantly influenced antibacterial potency, with some compounds achieving IC50 values as low as 0.63 µM against Escherichia coli .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition profile of synthesized piperazine derivatives, highlighting their effectiveness as AChE inhibitors with strong binding affinity to bovine serum albumin (BSA), which suggests good bioavailability .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission, influencing signaling pathways.
- Enzyme Modulation : By inhibiting key enzymes like AChE, it can alter neurotransmitter levels, which is beneficial in treating cognitive disorders.
- Cellular Disruption : The ability to disrupt cellular processes such as DNA replication and protein synthesis contributes to its anticancer properties.
Comparison with Similar Compounds
Positional Isomerism and Substitution Effects
4-(4-Methoxyphenyl)-N-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Piperazine-1-Carboxamide (CAS: 877640-25-0, ):
- Differs by the 4-methoxyphenyl group on the piperazine ring (vs. 2-methoxyphenyl in the target compound).
- Price: $574/mg (90% purity), indicating commercial availability for research .
- The positional isomerism likely alters receptor binding; 2-methoxy groups enhance interactions with serotonin-1A receptors compared to 4-methoxy derivatives .
- N-(2-Methoxyphenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A16, ): Replaces the pyrrolidinone with a quinazolinone moiety. Melting point: 188.5–190.7°C, lower than the target compound (data inferred from analogs in ). The quinazolinone group may confer distinct hydrogen-bonding interactions, altering solubility and target selectivity .
Halogen-Substituted Analogs
- p-MPPI and p-MPPF () :
- p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine.
- p-MPPF : Fluorine replaces iodine in p-MPPF.
- Both act as competitive serotonin-1A antagonists.
- ID₅₀ Values :
| Compound | Hypothermia (mg/kg) | Forepaw Treading (mg/kg) |
|---|---|---|
| p-MPPI | 5 | 3 |
| p-MPPF | 3 | 0.7 |
Heterocyclic Modifications
- 4-(Furan-2-Carbonyl)-N-(4-Methoxyphenyl)Piperazine-1-Carboxamide (Y0Y, ): Substitutes the 2-methoxyphenyl group with a furan-2-carbonyl moiety. Molecular weight: 329.35 (vs. 424.49 for the target compound).
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
